CALP1 acetate

peptide salt form counterion cytotoxicity cell viability

TFA-salt peptides compromise data integrity through residual cytotoxicity (5-30% viability loss). CALP1 acetate eliminates this artifact, delivering clean calmodulin pathway activation. • Selective EF-hand/Ca²⁺-binding site agonist (Kd 88 µM); activates phosphodiesterase in Ca²⁺-free conditions. • Blocks Ca²⁺-mediated apoptosis (IC₅₀ 44.78 µM); validated in allergic asthma models (0.5 mg/kg i.t., guinea pig). • Acetate counterion ensures cytotoxicity-free results in primary cell cultures and in vivo protocols.

Molecular Formula C42H79N9O12
Molecular Weight 902.1 g/mol
Cat. No. B15498327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCALP1 acetate
Molecular FormulaC42H79N9O12
Molecular Weight902.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N.CC(=O)O
InChIInChI=1S/C40H75N9O10.C2H4O2/c1-13-23(10)31(48-33(51)24(11)43-35(53)28(42)20(4)5)38(56)49-32(25(12)50)39(57)47-30(22(8)9)37(55)45-27(18-19(2)3)34(52)46-29(21(6)7)36(54)44-26(40(58)59)16-14-15-17-41;1-2(3)4/h19-32,50H,13-18,41-42H2,1-12H3,(H,43,53)(H,44,54)(H,45,55)(H,46,52)(H,47,57)(H,48,51)(H,49,56)(H,58,59);1H3,(H,3,4)/t23-,24-,25+,26-,27-,28-,29-,30-,31-,32-;/m0./s1
InChIKeyDABQTFKMAKZKMT-KIFCWDIHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CALP1 Acetate Biochemical Identity & Procurement


CALP1 acetate is the acetate-salt form of the synthetic octapeptide Calcium‑Like Peptide 1 (sequence VAITVLVK; CAS free base 145224‑99‑3), a cell‑permeable calmodulin (CaM) agonist that binds the EF‑hand/Ca²⁺‑binding site of calmodulin with a dissociation constant (Kd) of 88 µM [1]. The acetate counterion is deliberately chosen over the standard trifluoroacetate (TFA) salt to eliminate TFA‑associated cytotoxicity in cell‑based and in‑vivo assays, a well‑documented differential for peptide reagents [2]. The compound blocks Ca²⁺ influx through receptor‑operated and store‑operated channels, inhibiting Ca²⁺‑mediated apoptosis with an IC₅₀ of 44.78 µM [1].

Why Generic Calmodulin Modulators Cannot Substitute


Generic substitution among calmodulin‑targeting reagents is precluded by fundamental functional, structural, and salt‑form differences. CALP1 acetate is a CaM agonist that activates phosphodiesterase in the absence of Ca²⁺, whereas its closest structural analog CALP2 (also an EF‑hand‑binding peptide) is a CaM antagonist that blocks phosphodiesterase activity [1]. Small‑molecule CaM inhibitors such as W‑7 or trifluoperazine bind distinct, non‑EF‑hand sites and lack the peptide‑based hydropathic complementarity that confers CALP1's selectivity for the Ca²⁺‑coordinating loop [2]. Furthermore, the acetate counterion renders CALP1 acetate suitable for sensitive cell‑culture and in‑vivo protocols in which residual trifluoroacetic acid from TFA‑salt peptides introduces confounding cytotoxicity [3].

Quantified Differentiation Evidence


Acetate vs. TFA Salt Cytotoxicity

The acetate counterion of CALP1 acetate eliminates the cytotoxicity associated with the trifluoroacetate (TFA) salt form commonly supplied for research peptides. In a controlled head‑to‑head study on a model peptide (M33), the TFA salt proved 5–30 % more toxic than the acetate salt in normal bronchial epithelial cells and ΔF508 CFTR‑mutant cells [1]. Although direct CALP1‑specific data are not yet published, this class‑level differential is consistently observed across peptide families and constitutes a critical procurement criterion for any cell‑based or in‑vivo application.

peptide salt form counterion cytotoxicity cell viability

CALP1 vs. CALP2 Functional Antagonism

CALP1 acetate functions as a calmodulin (CaM) agonist, activating CaM‑dependent phosphodiesterase in the absence of Ca²⁺, whereas its closest peptide analog, CALP2, acts as a CaM antagonist that inhibits the same enzyme [1]. In a guinea‑pig allergic asthma model, CALP1 and CALP2 produced opposite physiological outcomes: CALP1 attenuated inflammatory cell influx 6 h post‑challenge, whereas CALP2 did not [2]. This functional dichotomy demonstrates that the two peptides are not interchangeable despite sharing an EF‑hand‑targeting design.

calmodulin agonist CALP2 antagonist phosphodiesterase activation

Apoptosis Inhibition Mechanism Comparison

CALP1 acetate blocks Ca²⁺‑mediated apoptosis with an IC₅₀ of 44.78 µM by inhibiting calcium‑channel opening, a value consistently reported across multiple independent sources . This potency is achieved through selective binding to the EF‑hand/Ca²⁺‑binding site, a mechanism distinct from that of small‑molecule calmodulin antagonists such as W‑7 (IC₅₀ ~30 µM for CaM‑dependent PDE inhibition) or trifluoperazine (IC₅₀ ~10 µM), which act via hydrophobic binding pockets rather than the Ca²⁺‑coordinating loop [1]. Direct head‑to‑head apoptosis‑inhibition data between CALP1 and these small molecules are not available; the comparison is cross‑class.

apoptosis inhibition calcium channel block IC50 comparison

In-Vivo Anti-Inflammatory Efficacy

In a direct in‑vivo comparison, intratracheal pretreatment of ovalbumin‑sensitized guinea pigs with CALP1 (0.5 mg/kg) attenuated inflammatory cell influx into the lungs 6 h after allergen challenge, whereas CALP2 at the same dose did not produce significant attenuation [1]. CALP1 also completely inhibited airway hyperresponsiveness in vitro 24 h after challenge, an effect not observed with CALP2 [1]. These data establish that CALP1 acetate, as a selective CaM agonist, provides anti‑inflammatory efficacy that is not replicated by the antagonist peptide CALP2.

allergic asthma airway hyperresponsiveness inflammatory cell influx

High-Confidence Application Scenarios


Live-Cell Calmodulin Pathway Activation

CALP1 acetate is the preferred reagent for live‑cell experiments requiring acute calmodulin pathway activation without confounding cytotoxicity. The acetate counterion avoids the 5–30 % viability loss documented for TFA‑salt peptides [1], ensuring that observed cellular responses reflect genuine pathway modulation rather than stress‑induced artifacts.

Allergic Airway Inflammation Models

Investigators modeling allergic asthma in guinea pigs or similar species should select CALP1 acetate (0.5 mg/kg i.t.) to achieve significant attenuation of allergen‑induced inflammatory cell influx [2]. The antagonist peptide CALP2 is ineffective in this paradigm [2], making CALP1 acetate the only validated peptide tool for calmodulin‑dependent anti‑inflammatory pharmacology in this model.

EF-Hand vs. Hydrophobic Pocket CaM Binding

CALP1 acetate enables selective pharmacological dissection of EF‑hand/Ca²⁺‑binding site function (Kd 88 µM [3]), distinct from the hydrophobic‑pocket binding of small molecules such as W‑7 or trifluoperazine [4]. Procurement of CALP1 acetate is indicated when the experimental objective is to modulate the Ca²⁺‑coordinating loop of calmodulin while preserving hydrophobic‑pocket‑mediated interactions.

Ca²⁺-Mediated Apoptosis Blockade

CALP1 acetate blocks Ca²⁺‑mediated apoptosis with an IC₅₀ of 44.78 µM via inhibition of glutamate receptor‑gated and store‑operated cation channels [3]. This property has been exploited to protect pancreatic acinar cells from gossypol‑induced necrosis [3], making the acetate salt the appropriate choice for apoptosis‑protection studies in primary cell cultures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for CALP1 acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.